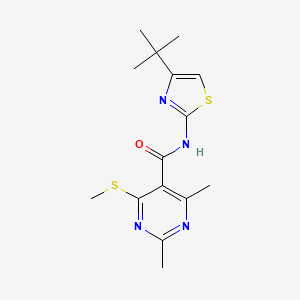

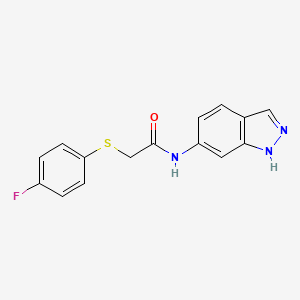

N-(4-Tert-butyl-1,3-thiazol-2-yl)-2,4-dimethyl-6-methylsulfanylpyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

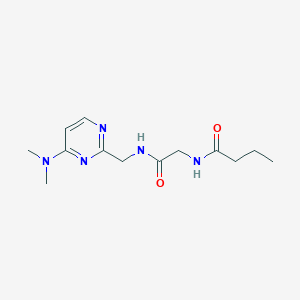

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It also contains a pyrimidine ring, which is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of such compounds typically involves multiple ring structures, including a thiazole ring and a pyrimidine ring . These rings are likely connected by a carbon chain, which may also bear additional functional groups .Chemical Reactions Analysis

Thiazole and pyrimidine rings are both aromatic and hence relatively stable. They can undergo electrophilic substitution reactions. The presence of functional groups like amides and sulfanyl could potentially make the compound reactive towards certain reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors like the presence and position of functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms would all play a role .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

The synthesis and reactivity of substituted pyridines and pyrimidines have been extensively studied, showcasing methods for functionalizing these heterocycles to create useful intermediates for further chemical synthesis. For example, Bonnet et al. (2001) detailed reactions of magnesiated bases with substituted pyridines, leading to deprotonation or 1,4-addition, highlighting versatile approaches for synthesizing substituted pyridines with potential applications in designing related compounds (Bonnet et al., 2001). Similarly, Ji (2006) focused on the synthesis and crystal structure analysis of a pyrimidine derivative, illustrating the utility of these methods in understanding the structural aspects of pyrimidine-based compounds (Ji, 2006).

Biological and Pharmaceutical Research

Related compounds have demonstrated significant biological activities, including antitumor, antimicrobial, and enzyme inhibition effects. Lombardo et al. (2004) discovered dual Src/Abl kinase inhibitors with potent antitumor activity in preclinical assays, showcasing the therapeutic potential of pyrimidine derivatives in oncology (Lombardo et al., 2004). Castelino et al. (2014) synthesized novel thiadiazolotriazin-4-ones and evaluated their mosquito-larvicidal and antibacterial properties, indicating the usefulness of such compounds in developing new agents for public health applications (Castelino et al., 2014).

Material Science and Electrochemistry

In material science, the synthesis of polymers and electrochromic materials derived from pyrimidine and related heterocycles has been explored. For instance, Hsiao et al. (2013) investigated the synthesis and electrochromic properties of polyamides having pendent carbazole groups, demonstrating the applicability of these materials in developing advanced electrochromic devices (Hsiao et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dimethyl-6-methylsulfanylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS2/c1-8-11(13(21-6)17-9(2)16-8)12(20)19-14-18-10(7-22-14)15(3,4)5/h7H,1-6H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLKPUQOPJXAFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)SC)C(=O)NC2=NC(=CS2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2842030.png)

![4-ethoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2842031.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2842042.png)

![N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2842046.png)

![2-{[2-(8-Bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)ethyl]sulfanyl}-N-phenylacetamide](/img/structure/B2842047.png)